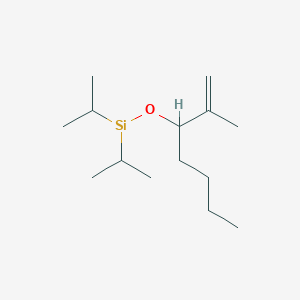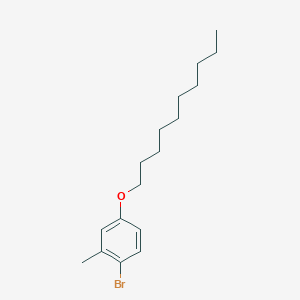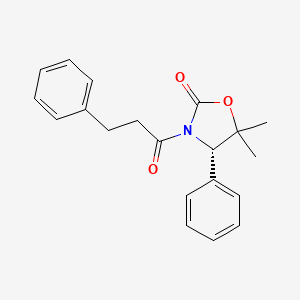
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanoyl moiety.
Substitution: Substitution reactions may occur at the oxazolidinone ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazolidinones are known for their use as antibiotics. This compound could potentially be explored for similar applications.
Industry
Industrially, the compound might be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(4S)-4-phenyl-2-oxazolidinone: A simpler oxazolidinone derivative.
(4S)-4-benzyl-2-oxazolidinone: Another chiral oxazolidinone with a benzyl group.
Uniqueness
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is unique due to the presence of both the dimethyl and phenylpropanoyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
特性
CAS番号 |
168297-96-9 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-20(2)18(16-11-7-4-8-12-16)21(19(23)24-20)17(22)14-13-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3/t18-/m0/s1 |
InChIキー |
QQKWYERZMUDKRS-SFHVURJKSA-N |
異性体SMILES |
CC1([C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
正規SMILES |
CC1(C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



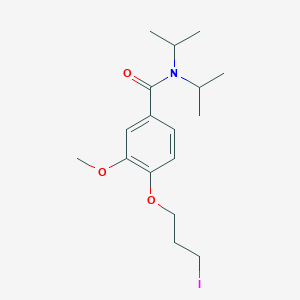
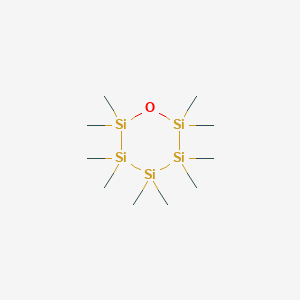
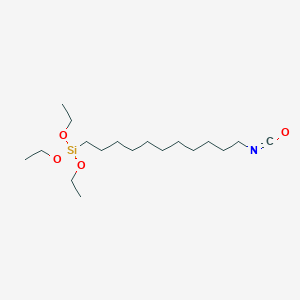
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
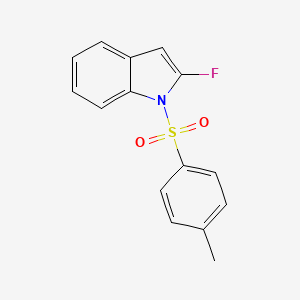

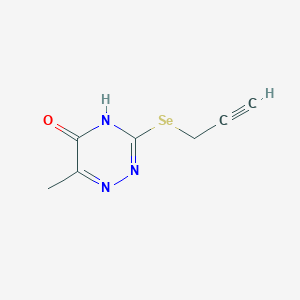
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

